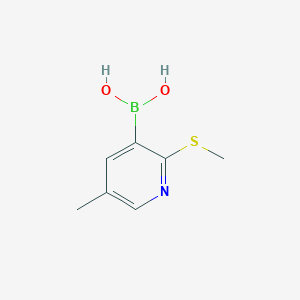

5-Methyl-2-(methylthio)pyridine-3-boronic acid

Übersicht

Beschreibung

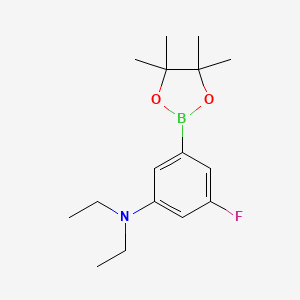

“5-Methyl-2-(methylthio)pyridine-3-boronic acid” is a chemical compound with the molecular formula C6H8BNO2S . It is used in laboratory chemicals .

Synthesis Analysis

Boronic acids, such as “this compound”, are important building blocks in organic synthesis . They were first synthesized in 1860 by Edward Frankland . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The molecular weight of “this compound” is 169.01 g/mol . Its molecular formula is C6H8BNO2S .

Chemical Reactions Analysis

Boronic acids, including “this compound”, have been used in various chemical reactions. For instance, they have been used in catalytic protodeboronation of pinacol boronic esters . In addition, boronic acid esters and anhydrates have been used as dynamic cross-links in vitrimers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.01 g/mol and a molecular formula of C6H8BNO2S . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

5-Methyl-2-(methylthio)pyridine-3-boronic acid derivatives display interesting reactivity patterns, useful in various synthesis processes. The study of 3-pyridinium boronic acid, a related compound, demonstrated significant reactivity towards 4-isopropyltropolone, highlighting the potential of such compounds in designing effective organoboron-based chemosensors. This underscores the compound's utility in developing novel detection and sensing mechanisms (Iwatsuki et al., 2012).

Antitumor Activity

Compounds structurally related to this compound, such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, have shown potential in antitumor activity, particularly against triple-negative breast cancer cell lines. This highlights the compound's relevance in medicinal chemistry and drug discovery, especially in cancer therapeutics (Silva et al., 2021).

Catalytic Applications

The catalytic applications of boronic acids, including derivatives similar to this compound, are diverse. For instance, palladium-catalyzed reactions involving methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]-pyrimidine-6-carboxylate and arylboronic acids have led to the synthesis of densely substituted compounds, demonstrating the compound's role in facilitating complex organic transformations (Dodonova et al., 2010).

Material Science

In material science, complexes of boron with nitrogen-containing compounds, akin to this compound, exhibit intriguing reactivity and form B-N coordination adducts. These complexes are used in metallocene activation, hinting at the compound's potential in catalysis and material synthesis (Focante et al., 2006).

Wirkmechanismus

5-Methyl-2-(methylthio)pyridine-3-boronic acid: is a boron-containing compound that has been used in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, the compound’s primary target is palladium (Pd) , which acts as a catalyst. The Pd center facilitates the formation of new carbon–carbon bonds by connecting two different organic fragments.

Action Environment:

Environmental factors, such as solvent choice, temperature, and reaction conditions, influence the efficacy and stability of this compound in SM coupling reactions.

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H

Safety and Hazards

“5-Methyl-2-(methylthio)pyridine-3-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

While specific future directions for “5-Methyl-2-(methylthio)pyridine-3-boronic acid” were not found in the search results, boronic acids have been gaining interest in medicinal chemistry. Especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This suggests that there could be potential future research directions involving “this compound” in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

(5-methyl-2-methylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZVZGYQNGGQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209042 | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-52-6 | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)